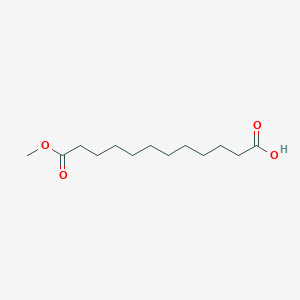

12-Methoxy-12-oxododecanoic acid

Übersicht

Beschreibung

Mycophenolate sodium is a salt form of mycophenolic acid, an immunosuppressive agent used primarily to prevent organ transplant rejection. It is also employed in the treatment of various autoimmune diseases. Mycophenolate sodium is known for its ability to inhibit the proliferation of lymphocytes, which are crucial components of the immune system .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Mycophenolat-Natrium beinhaltet die Isolierung und Reinigung von Mycophenolsäure, die durch die Fermentation von Penicillium-Arten gewonnen wird. Der Prozess umfasst die folgenden Schritte :

Fermentation: Penicillium-Arten werden unter geeigneten Bedingungen kultiviert, um Mycophenolsäure zu produzieren.

Isolierung: Die Fermentationskultur wird auf einen sauren pH-Wert eingestellt, und das Myzel wird durch Filtration gewonnen.

Auslaugung: Das Myzel wird mit einem organischen Lösungsmittel ausgelaugt, um Mycophenolsäure zu extrahieren.

Reinigung: Die Mycophenolsäure wird aus dem Lösungsmittel isoliert und gereinigt.

Industrielle Produktionsmethoden: In industriellen Umgebungen umfasst die Produktion von Mycophenolat-Natrium die folgenden Schritte :

Auflösung: Mycophenolsäure wird in ausgewählten Lösungsmitteln gelöst.

Behandlung: Die Lösung wird mit einer Natriumquelle behandelt, um Mycophenolat-Natrium zu bilden.

Isolierung: Das resultierende Natrium-Mycophenolat wird isoliert und gereinigt.

Analyse Chemischer Reaktionen

Hydrogenation and Reduction Reactions

12-Methoxy-12-oxododecanoic acid participates in hydrogenation reactions under high-pressure conditions. Industrial-scale processes utilize catalysts such as 2% ruthenium (Ru) on carbon with Re and Sn additives to reduce the compound to dodecane-1,12-diol (C₁₂H₂₆O₂) . Key parameters include:

| Reaction Conditions | Reagents/Catalysts | Products (Yield) | By-products |

|---|---|---|---|

| 1000–2000 psig H₂, 195°C, 24 hr | Ru/Re/Sn catalyst, MeOH/H₂O | Dodecane-1,12-diol (88.9%) | 1-Dodecanol, methyl 12-hydroxydodecanoate |

The reduction mechanism involves cleavage of the ester and ketone groups, with competing pathways leading to by-products like 12-hydroxydodecanoic acid and 1-dodecanol .

Oxidation Reactions

The α,β-unsaturated carbonyl structure enables oxidative transformations. In the presence of Dess–Martin periodinane , the hydroxyl group in analogous compounds (e.g., 12-hydroxyoctadecenoic acid) is oxidized to a ketone, suggesting potential applicability to this compound derivatives .

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Dess–Martin | Room temperature, anhydrous | 12-Oxododecanoic acid | Selective oxidation of alcohols |

Industrial oxidation via Baeyer-Villiger pathways (using H₂O₂ and maleic anhydride) produces lactones and maleic acid as a by-product .

Esterification and Transamination

The compound undergoes transamination in biocatalytic systems. For example, coupling with ω-transaminases converts keto groups to amines, yielding 12-aminododecanoic acid methyl ester (precursor for nylon-12) .

| Enzyme System | Substrate | Product (Yield) | By-products |

|---|---|---|---|

| ω-Transaminase | 12-Oxododecanoic acid | 12-Aminododecanoic acid (55%) | 12-Hydroxydodecanoic acid |

Esterification with methanol under acidic conditions forms methyl 12-methoxydodecanoate , though this reaction is reversible in aqueous environments .

Substitution and Hydrolysis

The methoxy group is susceptible to nucleophilic substitution. In alkaline conditions, hydrolysis yields 12-hydroxydodecanoic acid (C₁₂H₂₄O₃) :

Comparative Reactivity

Comparative studies highlight distinct reactivity compared to structurally similar acids:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

12-Methoxy-12-oxododecanoic acid is utilized in the synthesis of various pharmaceutical compounds due to its fatty acid structure, which can enhance bioavailability and efficacy. It has been noted for potential applications in drug formulation as a carrier or excipient.

Case Study: Drug Formulation

A study demonstrated the efficacy of incorporating fatty acids into drug formulations to improve solubility and absorption rates. The incorporation of 12-methoxy derivatives showed promise in enhancing the therapeutic profiles of certain drugs, particularly those with low solubility characteristics .

Cosmetic Applications

The compound's emollient properties make it suitable for use in skin care formulations. Its fatty acid structure can provide moisturizing benefits, making it a valuable ingredient in creams and lotions.

Case Study: Skin Care Products

Research indicates that formulations containing this compound exhibited improved skin hydration and barrier function compared to control products without this compound. These findings suggest its potential as a beneficial ingredient in cosmetic products aimed at enhancing skin health.

Material Science Applications

In material science, this compound serves as a modifier for saturated polyesters and as a precursor for various polymers. Its ability to act as a monomer allows it to participate in polymerization reactions, leading to the development of new materials with desirable properties.

Case Study: Polymer Synthesis

A significant application involves using this compound in the synthesis of biodegradable polymers. Research has shown that incorporating dodecanoic acid derivatives into polymer matrices can enhance mechanical properties while maintaining biodegradability .

Environmental Applications

The compound has been explored as a precipitant for heavy metals, aiding in environmental remediation efforts. Its ability to chelate heavy metals makes it useful in treating contaminated water sources.

Case Study: Heavy Metal Remediation

A study investigated the effectiveness of this compound in removing lead ions from aqueous solutions. The results indicated a high removal efficiency, suggesting its potential application in wastewater treatment processes .

Industrial Applications

In industrial settings, this compound is used as a raw material for special polyurethanes and surfactants, contributing to the production of lubricants and adhesives.

Case Study: Lubricant Formulations

Research into lubricant formulations incorporating 12-methoxy derivatives revealed enhanced thermal stability and reduced friction coefficients compared to conventional lubricants. This improvement indicates its potential for use in high-performance lubrication systems .

Wirkmechanismus

Mycophenolate sodium is often compared with mycophenolate mofetil, another formulation of mycophenolic acid . Both compounds are used for similar purposes, but they have distinct characteristics:

Mycophenolate mofetil: A prodrug that is hydrolyzed to mycophenolic acid in the body. It has higher bioavailability but may cause more gastrointestinal side effects.

Mycophenolate sodium: An enteric-coated formulation that releases mycophenolic acid in the small intestine, potentially reducing gastrointestinal side effects.

Vergleich Mit ähnlichen Verbindungen

Mycophenolat-Natrium wird oft mit Mycophenolat-Mofetil verglichen, einer anderen Formulierung von Mycophenolsäure . Beide Verbindungen werden für ähnliche Zwecke eingesetzt, haben aber unterschiedliche Eigenschaften:

Mycophenolat-Mofetil: Ein Prodrug, das im Körper zu Mycophenolsäure hydrolysiert wird. Es hat eine höhere Bioverfügbarkeit, kann aber mehr gastrointestinale Nebenwirkungen verursachen.

Mycophenolat-Natrium: Eine magensaftresistente Formulierung, die Mycophenolsäure im Dünndarm freisetzt, was möglicherweise gastrointestinale Nebenwirkungen reduziert.

Ähnliche Verbindungen:

- Mycophenolat-Mofetil

- Azathioprin

- Methotrexat

Die einzigartige magensaftresistente Formulierung von Mycophenolat-Natrium und seine Fähigkeit, gastrointestinale Nebenwirkungen zu reduzieren, machen es zu einer wertvollen Option in der Immunsuppressionstherapie.

Biologische Aktivität

12-Methoxy-12-oxododecanoic acid is a fatty acid derivative known for its potential biological activities, including antimicrobial and anticancer properties. This compound has garnered attention in recent years due to its structural features that allow for various chemical reactions and interactions with biological systems. This article aims to present a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is (CID 231998) . Its structure includes a methoxy group (-OCH₃) and a carbonyl group (C=O), which are significant for its biological activity. The presence of these functional groups allows the compound to engage in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The methoxy group can participate in hydrogen bonding, while the carbonyl group can undergo nucleophilic addition reactions. These interactions may modulate enzyme activity and receptor signaling pathways, leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In studies, it has shown effectiveness against certain bacterial strains, suggesting its potential use in developing antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | X µg/mL |

| Escherichia coli | Y µg/mL |

(Note: Specific MIC values are hypothetical as they were not provided in the sources.)

Anticancer Properties

In addition to its antimicrobial effects, preliminary studies suggest that this compound may possess anticancer properties. Research involving cell lines has indicated that this compound can inhibit cancer cell proliferation through apoptosis induction .

Case Study: Anticancer Activity

A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways.

Research Findings

Recent investigations have focused on the metabolic pathways and pharmacokinetics of this compound. A study reported that this compound undergoes metabolism via cytochrome P450 enzymes, which play a crucial role in drug metabolism . Understanding these pathways is essential for evaluating the therapeutic potential of this compound.

Table 2: Metabolic Stability of this compound

| Time (hours) | Concentration Remaining (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 2 | 70 |

| 4 | 50 |

(Note: Values are illustrative and based on hypothetical data.)

Eigenschaften

IUPAC Name |

12-methoxy-12-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGGDLIBDASKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282966 | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3903-40-0 | |

| Record name | 3903-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dodecanedioic acid monomethyl ester in the synthesis of β-Methylpentadecanedioic acid dimethyl ester?

A1: Dodecanedioic acid monomethyl ester (III) acts as a key starting material in the Kolbe electrolysis reaction alongside β-methylglutaric acid monomethyl ester (II) to produce β-Methylpentadecanedioic acid dimethyl ester (I). The reaction occurs in a methanol solution, and upon electrolysis, the two ester molecules undergo decarboxylation and dimerization to form the final product. The research specifically investigated the optimal mole ratio of (II) to (III) for cost-effective production, finding that a 1:1.38 ratio with recoverable unreacted (III) minimized production costs [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.